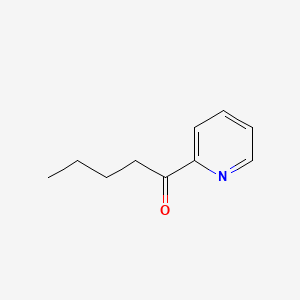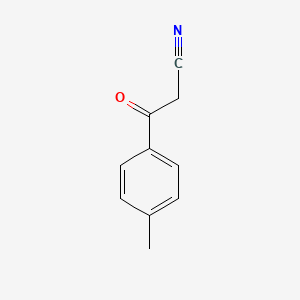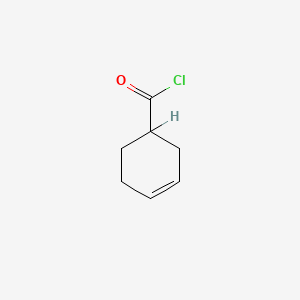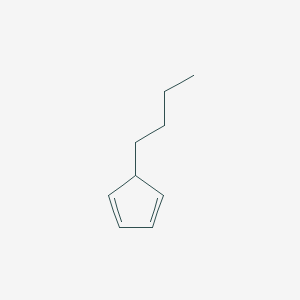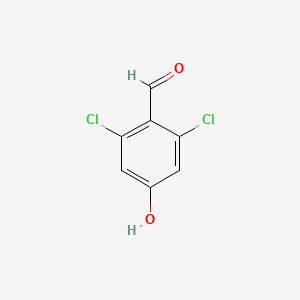
6-Oxopiperidine-3-carboxylic acid
Descripción general
Descripción
6-Oxopiperidine-3-carboxylic acid is an organic compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 g/mol . It is a derivative of piperidine, characterized by the presence of a carboxylic acid group at the third position and a ketone group at the sixth position. This compound is known for its white to off-white solid form and slight solubility in water, methanol, and dimethyl sulfoxide .
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers , and its specific targets within the body are still under investigation.
Mode of Action
It’s known that the compound interacts with its targets in a way that influences cellular processes .
Biochemical Pathways
Piperidine compounds, which include 6-oxopiperidine-3-carboxylic acid, have been observed to have therapeutic potential against various types of cancers by regulating crucial signaling pathways .
Result of Action
It’s known that piperidine compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxopiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-(2,4-dimethoxybenzyl)-6-oxopiperidine-3-carboxylic acid with anisole and trifluoroacetic acid at 80°C for six hours . This reaction yields the desired product through a series of cyclization and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in sealed, dry conditions to maintain its stability and prevent hygroscopic degradation .
Análisis De Reacciones Químicas
Types of Reactions: 6-Oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or dicyclohexylcarbodiimide are employed for esterification and amidation reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
6-Oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological processes and as a building block for bioactive molecules.
Comparación Con Compuestos Similares
- 3-(2-Isopropoxycarbonyl-ethyl)-6-oxo-piperidine-3-carboxylic acid
- 2-(3,4-Dimethoxy-phenyl)-1-(4-methoxy-phenyl)-6-oxo-piperidine-3-carboxylic acid
- 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid
Uniqueness: 6-Oxopiperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a carboxylic acid and a ketone group in a piperidine ring makes it a versatile intermediate for various synthetic applications .
Propiedades
IUPAC Name |
6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUSLUUMWDITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339929 | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22540-50-7 | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxopiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 6-oxopiperidine-3-carboxylic acid a potential antibacterial target?
A1: Research suggests that this compound, along with other Piper betel-derived compounds, shows potential for inhibiting the growth of pathogenic bacteria like Mycobacterium tuberculosis, Vibrio cholerae, and pathogenic Escherichia coli []. This inhibitory effect is attributed to the compound's ability to target Acetate kinase (AcK) [], an enzyme crucial for microbial growth []. Importantly, this inhibitory activity appears to be effective even against multi-drug resistant (MDR) strains of these bacteria [], highlighting its potential for combating antibiotic resistance.
Q2: How does this compound interact with Acetate kinase (AcK)?
A2: While the specific interactions between this compound and AcK haven't been fully elucidated, molecular modeling and docking studies suggest interactions between the compound and AcK []. These interactions appear to correlate with the experimentally observed inhibition of AcK activity [], supporting the idea that this compound exerts its antibacterial effect by directly targeting this enzyme.
Q3: Are there other potential targets for this compound in bacteria?
A3: Preliminary research suggests that this compound may also interact with bacterial two-component system proteins []. These proteins play a crucial role in bacterial virulence and drug resistance by regulating gene expression related to these processes []. Further investigation into these interactions could unveil additional mechanisms of action for this compound and its potential as a multifaceted antibacterial agent.
Q4: What are the advantages of using this compound as a potential antibacterial agent?
A4: this compound presents several advantages as a potential antibacterial agent:
- Broad-spectrum activity: It shows activity against a range of pathogenic bacteria, including M. tuberculosis, V. cholerae, and pathogenic E. coli [].
- Efficacy against MDR strains: It demonstrates effectiveness against multi-drug resistant strains, addressing the growing concern of antibiotic resistance [].
- Natural origin: Derived from Piper betel, it offers a starting point for developing naturally-sourced antibacterial agents [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


